
tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group, a nitrophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitrophenyl group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation of the nitrophenyl group can yield nitroso or nitro derivatives.
- Reduction of the nitrophenyl group can yield amino derivatives.
- Substitution reactions can yield various substituted dihydropyridine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: It can be used in the development of new drugs targeting various diseases, including cancer and cardiovascular disorders .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release the active drug. The molecular targets and pathways involved can vary depending on the specific biological activity of the compound .
Comparison with Similar Compounds
- tert-Butyl 4-(2-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- tert-Butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- tert-Butyl 4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Comparison: tert-Butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with amino, hydroxy, or methoxy substituents. The nitrophenyl group can participate in specific chemical reactions, such as reduction to an amino group, which is not possible with hydroxy or methoxy groups .
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18(20)21/h4-8H,9-11H2,1-3H3 |
InChI Key |
OJSOXOBMBMGBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8624535.png)
![4-{[5-(3-Iodophenyl)-2H-tetrazol-2-yl]methyl}benzoic acid](/img/structure/B8624546.png)
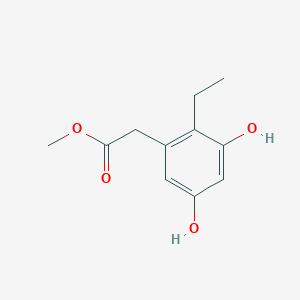
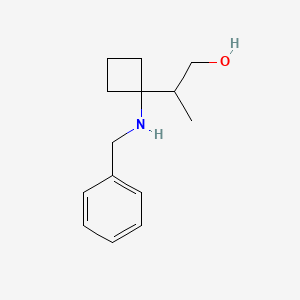
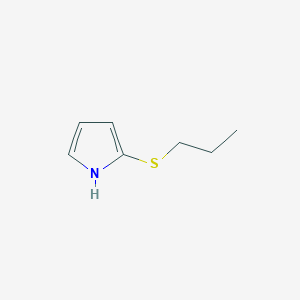



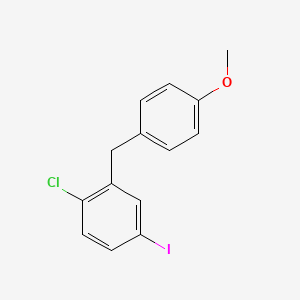
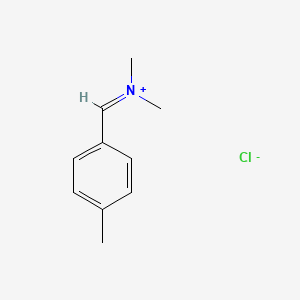
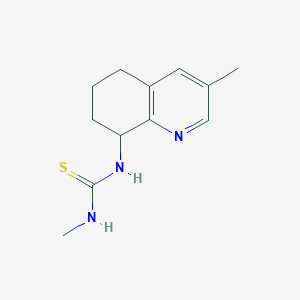
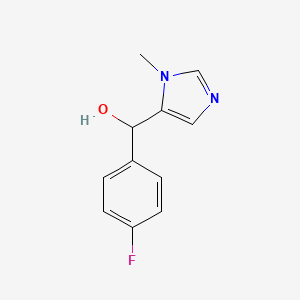
![4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid](/img/structure/B8624617.png)
